N-Ethyl-3-piperidyl phenylcyclopentylglycolate
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Overview
Description
N-Ethyl-3-piperidyl phenylcyclopentylglycolate is a chemical compound with the molecular formula C20H29NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-piperidyl phenylcyclopentylglycolate typically involves the esterification of mandelic acid derivatives with N-ethyl-3-piperidyl alcohol. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-piperidyl phenylcyclopentylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic activity.
Medicine: Studied for potential therapeutic applications, including its use as an anticholinergic agent in treating certain medical conditions.
Mechanism of Action
N-Ethyl-3-piperidyl phenylcyclopentylglycolate exerts its effects primarily through its anticholinergic activity. It acts as a competitive antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced glandular secretions and relaxation of smooth muscles .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-piperidyl benzilate
- N-Ethyl-3-piperidyl benzilate
- 3-Quinuclidinyl benzilate
- Ditran : A mixture of 1-ethyl-2-pyrrolidinylmethyl-alpha-phenylcyclopentylglycolate and 1-ethyl-3-piperidyl-alpha-phenylcyclopentylglycolate .
Uniqueness
N-Ethyl-3-piperidyl phenylcyclopentylglycolate is unique due to its specific ester structure and its potent anticholinergic activity. Compared to similar compounds, it has distinct pharmacological properties and a unique molecular structure that contributes to its specific effects and applications .
Properties
CAS No. |
467-68-5 |
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Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H29NO3/c1-2-21-14-8-13-18(15-21)24-19(22)20(23,17-11-6-7-12-17)16-9-4-3-5-10-16/h3-5,9-10,17-18,23H,2,6-8,11-15H2,1H3 |
InChI Key |
OAWRXBDGRIPUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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